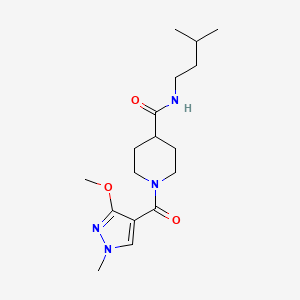

![molecular formula C16H19N3O3 B6587687 methyl 4-{[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]carbamoyl}benzoate CAS No. 1226457-44-8](/img/structure/B6587687.png)

methyl 4-{[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]carbamoyl}benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,5-Dimethylpyrazole is an organic compound with the formula (CH3C)2CHN2H. It is one of several isomeric derivatives of pyrazole that contain two methyl substituents .

Synthesis Analysis

The synthesis of pyrazole-based ligands has been carried out by alkylation process of pyrazoles with poly (bromomethyl) using the t-BuOK/THF . The ligands were prepared via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine .Chemical Reactions Analysis

The in situ complexes of the multidentate ligands have been found able to oxidize the catechol substrate . The copper (II)-based complexes showed better reactions rates than those based on other metals (e.g., nickel, tin, and barium), which was due to the fact that the active catalytic site of the catecholase enzyme has two active sites from the existence of copper (II) ions .Physical And Chemical Properties Analysis

The physical and chemical properties of 3,5-dimethylpyrazole include a molar mass of 96.133 g·mol−1, a melting point of 107.5 °C, and a boiling point of 218 °C .Applications De Recherche Scientifique

Methyl 4-{[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]carbamoyl}benzoate has been studied for its potential use in a number of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a ligand in coordination chemistry. It has also been used as a model compound for studying the binding of drugs to their receptors, as well as for studying the structure and function of enzymes.

Mécanisme D'action

Target of Action

Compounds containing a pyrazole moiety, such as this one, are known for their diverse pharmacological effects .

Mode of Action

It is known that pyrazole derivatives can interact with various biological targets and induce a range of effects .

Biochemical Pathways

Pyrazole derivatives are known to influence a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Result of Action

It is known that pyrazole derivatives can induce a range of biological effects .

Avantages Et Limitations Des Expériences En Laboratoire

Methyl 4-{[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]carbamoyl}benzoate has several advantages when used in laboratory experiments. For example, it is relatively easy to synthesize and is relatively stable in solution. Additionally, it is relatively non-toxic and has a low cost. However, there are some limitations to using this compound in laboratory experiments. For example, it is not very soluble in water, and it has a low solubility in organic solvents. Additionally, it is not very stable in the presence of light or heat.

Orientations Futures

The potential future directions for methyl 4-{[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]carbamoyl}benzoate are numerous. For example, it could be used to develop new drugs for the treatment of various diseases. Additionally, it could be used to develop new catalysts for chemical reactions, or to study the structure and function of proteins and enzymes. Furthermore, it could be used to study the binding of drugs to their receptors and to develop new compounds for use in organic synthesis. Finally, it could be used to study the biochemical and physiological effects of different compounds and to develop new methods of drug delivery.

Méthodes De Synthèse

Methyl 4-{[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]carbamoyl}benzoate can be synthesized through a number of different methods. One of the most common methods involves the reaction of 3,5-dimethyl-1H-pyrazole and methyl benzoate in the presence of a base such as potassium hydroxide. This reaction yields the desired compound in a high yield. Other methods of synthesis include the use of an amine, the use of an acid, and the use of a Lewis acid.

Propriétés

IUPAC Name |

methyl 4-[2-(3,5-dimethylpyrazol-1-yl)ethylcarbamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3/c1-11-10-12(2)19(18-11)9-8-17-15(20)13-4-6-14(7-5-13)16(21)22-3/h4-7,10H,8-9H2,1-3H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWJWWYPAJIPGPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCNC(=O)C2=CC=C(C=C2)C(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

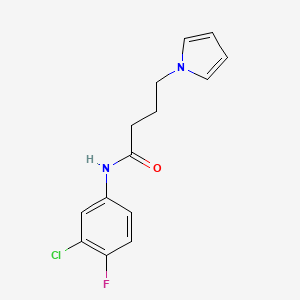

![N-(3-chloro-4-fluorophenyl)-2-[(6-oxo-1,6-dihydropyridin-3-yl)formamido]acetamide](/img/structure/B6587610.png)

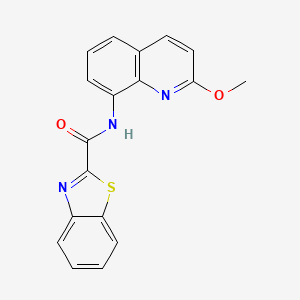

![2-(4-fluorophenyl)-N-[2-(1H-imidazol-1-yl)quinolin-8-yl]acetamide](/img/structure/B6587629.png)

![N4-(3-chloro-4-methoxyphenyl)-N1-[(thiophen-2-yl)methyl]piperidine-1,4-dicarboxamide](/img/structure/B6587630.png)

![N-(2-oxo-2H-chromen-3-yl)-2-[6-oxo-4-(thiophen-2-yl)-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B6587645.png)

![4-{4-[(benzyloxy)methyl]piperidine-1-carbonyl}-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B6587653.png)

![1-(4-benzylpiperidin-1-yl)-2-{2-[(pyrimidin-2-yl)amino]-1,3-thiazol-4-yl}ethan-1-one](/img/structure/B6587660.png)

![N-[(furan-2-yl)methyl]-2-{2-[(pyrimidin-2-yl)amino]-1,3-thiazol-4-yl}acetamide](/img/structure/B6587663.png)

![2-{2-[(4-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl}-N-(pyridin-3-yl)acetamide](/img/structure/B6587670.png)

![2-{2-[(5-chloropyridin-2-yl)amino]-1,3-thiazol-4-yl}-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one](/img/structure/B6587676.png)

![4-[({7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl}amino)methyl]benzene-1-sulfonamide](/img/structure/B6587683.png)

![1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]piperidine-4-carboxamide](/img/structure/B6587692.png)